molecular formula C9H11N3 B1416214 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 933707-48-3

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No. B1416214
M. Wt: 161.2 g/mol
InChI Key: PSDUDKHRMOLAJK-UHFFFAOYSA-N
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Description

“1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 933707-48-3 . It is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Clinical & Diagnostics, Industrial Microbiology, mRNA Development & Manufacturing, and more .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine”, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is represented by the SMILES string Cc1cccn2c (CN)cnc12 . The InChI code for this compound is 1S/C9H11N3/c1-7-3-2-4-12-6-8 (5-10)11-9 (7)12/h2-4,6H,5,10H2,1H3 .

Scientific Research Applications

Use in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is used as a building block in organic synthesis .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of using this compound in organic synthesis were not provided in the source .

Synthesis of Imidazo[1,2-a]pyridines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, as well as Alzheimer’s disease .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids were not provided in the source .

Synthesis of 3-Substituted Imidazo[1,2-a]Pyridines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is used in the synthesis of 3-substituted imidazo[1,2-a]pyridines . These compounds are potential antisecretory and cytoprotective antiulcer agents .
  • Methods of Application : The synthetic routes began with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of 3-substituted imidazo[1,2-a]pyridines were not provided in the source .

Synthesis of Heterocyclic Building Blocks

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a building block in the synthesis of various heterocyclic compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of heterocyclic building blocks were not provided in the source .

Synthesis of Imidazo[1,2-a]pyridines under Microwave Irradiation

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Methods of Application : The synthesis involves a condensation reaction of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results or Outcomes : The method resulted in good to excellent yields of imidazo[1,2-a]pyridines .

Safety And Hazards

The safety information for “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” indicates that it is classified as Acute Tox. 3 Oral - Skin Sens. 1 . This means it is considered to be toxic if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDUDKHRMOLAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650941
Record name 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

CAS RN

933707-48-3
Record name 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
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1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
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Reactant of Route 6
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

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